3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid
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Description
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.
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Biological Activity
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid, commonly referred to as Boc-protected tetrahydrofuran amino acid, is a significant compound in organic synthesis and medicinal chemistry. Its biological activity is primarily derived from its role as a protecting group in peptide synthesis and its interactions with various enzymes and proteins.
Overview of the Compound
- Molecular Formula : C10H17NO5
- CAS Number : 869785-31-9
- Structure : The compound features a tetrahydrofuran ring, which contributes to its unique steric and electronic properties.
The biological activity of this compound is closely linked to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group can be selectively removed under mild acidic conditions, allowing the free amine to participate in further biochemical reactions. This property is crucial for maintaining the integrity of cellular processes, such as:
- Peptide Synthesis : Facilitates the formation of peptide bonds without interference from free amines.
- Enzyme Interactions : The compound can influence enzyme mechanisms by acting as a substrate or inhibitor depending on the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes include:
- Stabilization of Amino Acids : Protects reactive amines, thereby preserving cell signaling pathways and gene expression.
- Role in Drug Development : Utilized in synthesizing pharmaceuticals where controlled release of functional groups is necessary.
Comparative Analysis with Similar Compounds
Compound Type | Characteristics | Application |
---|---|---|
N-Boc-protected Amino Acids | Commonly used in peptide synthesis | Protecting functional groups |
N-Cbz-protected Amino Acids | Uses carbobenzyloxy group; different stability | Alternative protection strategy |
N-Fmoc-protected Amino Acids | Fluorenylmethyloxycarbonyl group; basic removal | Common in solid-phase peptide synthesis |
This compound is unique due to its combination of the tetrahydrofuran ring and the Boc protecting group, which provides specific advantages in certain synthetic applications.
Research Findings and Case Studies
Recent studies have highlighted the compound's role in various fields:
- Peptide Synthesis : Research demonstrated that Boc-protected amino acids significantly enhance the yield and purity of synthesized peptides, making them essential in biochemistry and pharmaceutical development.
- Enzyme Mechanisms : Investigations into enzyme interactions revealed that compounds like this compound can act as inhibitors or substrates for specific enzymes, influencing metabolic pathways .
- Drug Development : The compound has been utilized in creating novel pharmaceuticals, particularly those targeting specific biochemical pathways. Its ability to protect functional groups during synthesis allows for more complex drug designs .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(10(14)15)8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYCMQVRXBLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.